1-(3-Chloro-4-fluorophenyl)-3-[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea
Description
1-(3-Chloro-4-fluorophenyl)-3-[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea is a urea-based compound featuring a 3-chloro-4-fluorophenyl group attached to one nitrogen of the urea moiety and a 4-(4-fluorophenyl)-3-oxo-dihydropyrazin-2-yl substituent on the other. Urea derivatives are widely studied for their biological activities, particularly as kinase inhibitors or antiproliferative agents, owing to their ability to form hydrogen bonds and interact with enzymatic targets. The presence of halogen substituents (Cl, F) enhances lipophilicity and metabolic stability, making this compound a candidate for pharmaceutical development .
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-[4-(4-fluorophenyl)-3-oxopyrazin-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF2N4O2/c18-13-9-11(3-6-14(13)20)22-17(26)23-15-16(25)24(8-7-21-15)12-4-1-10(19)2-5-12/h1-9H,(H2,21,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBBZNLBKBHTMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CN=C(C2=O)NC(=O)NC3=CC(=C(C=C3)F)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea typically involves the reaction of appropriate aniline derivatives with isocyanates or carbamoyl chlorides under controlled conditions. The reaction may be carried out in the presence of a base such as triethylamine to neutralize the by-products.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of automated reactors and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-4-fluorophenyl)-3-[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of urea derivatives with modifications in aryl substituents and heterocyclic cores. Below is a detailed comparison with analogs reported in the literature:
Table 1: Structural and Functional Comparison of Urea Derivatives
Key Findings:
Structural Variations and Activity: The target compound employs a dihydropyrazinone core, which may enhance π-π stacking or hydrogen-bonding interactions compared to the 4-oxoazetidine core in compound 4g . The 3-chloro-4-fluorophenyl group in the target compound replaces the 3-chloro-4-methylphenyl group in 4g. Fluorine’s higher electronegativity likely improves binding affinity and metabolic stability relative to methyl groups .
Synthetic Efficiency :
- Compound 4g was synthesized in 87% yield via urea coupling, suggesting efficient methodology applicable to the target compound’s synthesis .
Heterocyclic Core Impact: Derivatives with 1,2,4-triazole or isoxazole cores () may exhibit divergent solubility or target selectivity compared to pyrazinone- or azetidinone-based analogs due to differences in polarity and steric bulk .
Biological Activity
1-(3-Chloro-4-fluorophenyl)-3-[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a chloro-fluoro phenyl group and a dihydropyrazinyl moiety. Its molecular formula is C18H15ClF2N4O, and it has a molecular weight of approximately 364.79 g/mol. The presence of fluorine atoms enhances its lipophilicity and may influence its biological interactions.
1-(3-Chloro-4-fluorophenyl)-3-[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea exhibits its biological activity primarily through the inhibition of specific enzymes and receptors involved in disease pathways. Notably, it has been shown to act as an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial in the proliferation and survival of cancer cells .
Antitumor Activity
Research indicates that compounds similar to 1-(3-Chloro-4-fluorophenyl)-3-[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea demonstrate significant antitumor activity. For instance, studies have reported that these compounds can effectively inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
Enzyme Inhibition
The compound has been identified as a potent inhibitor of several key enzymes involved in cancer metabolism. It shows promise in targeting enzymes such as cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), which are critical for cancer cell proliferation and survival .
Case Studies
- In Vitro Studies : In a series of in vitro experiments, 1-(3-Chloro-4-fluorophenyl)-3-[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea was tested against various cancer cell lines (e.g., MCF-7 breast cancer cells). Results demonstrated a dose-dependent inhibition of cell viability, with IC50 values indicating high potency compared to standard chemotherapeutic agents .
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor sizes compared to control groups. Notably, the compound was well-tolerated at therapeutic doses, suggesting a favorable safety profile for further development .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
